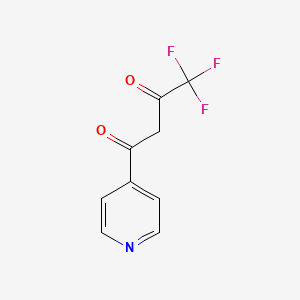

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

Overview

Description

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is an organic compound with the molecular formula C9H6F3NO2. It is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione typically involves the reaction of pyridine-4-carboxaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

One of the prominent applications of 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as a key intermediate in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and anti-inflammatory effects. The compound facilitates efficient synthetic pathways that lead to the production of celecoxib with high yields and purity .

1.2 Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these derivatives can selectively inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for further development in cancer therapeutics.

Materials Science

2.1 Development of Functional Materials

The compound is also utilized in the development of functional materials due to its unique electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that polymers infused with this compound exhibit improved performance in applications such as coatings and adhesives .

2.2 Pigment Production

In materials science, derivatives of this compound have been explored for their potential use as pigments. The distinct colorimetric properties of fluorinated compounds allow for the creation of vibrant pigments suitable for various applications in the paint and coatings industry .

Synthetic Methodologies

3.1 Novel Synthetic Routes

The synthesis of this compound itself is a subject of interest due to its complex structure. Various synthetic methods have been developed that utilize different reagents and conditions to achieve high yields. For instance, one efficient method involves the reaction of ethyl trifluoroacetate with 4-acetylpyridine under basic conditions .

3.2 Catalytic Applications

This compound has also been investigated for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a potential candidate for use in catalysis within organic synthesis .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione include:

4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione: Differing only in the position of the pyridine ring, this compound exhibits similar chemical properties but may have distinct biological activities.

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: This compound contains a naphthyl group instead of a pyridine ring, leading to different reactivity and applications.

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione:

The uniqueness of this compound lies in its combination of trifluoromethyl and pyridine functionalities, which confer distinctive chemical and biological properties.

Biological Activity

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione (CAS Number: 399-06-4) is a fluorinated diketone compound with a pyridine moiety. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C9H6F3NO2

- Molecular Weight : 217.14 g/mol

- Synthesis : The compound can be synthesized through the reaction of ethyl trifluoroacetate and 4-acetylpyridine under basic conditions in tert-butyl methyl ether .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on enzymes associated with cancer cell proliferation.

- Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. This activity is linked to its ability to disrupt cellular processes and promote apoptosis .

Toxicity Profile

The toxicity of this compound has been evaluated in several studies:

Case Study 1: Anticancer Activity

A study published in Bioorganic and Medicinal Chemistry investigated the anticancer properties of this compound against non-small cell lung cancer (NSCLC) cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition was associated with a decrease in cellular proliferation rates in vitro .

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione, and what experimental conditions optimize yield?

Answer:

The compound can be synthesized via condensation reactions involving fluorinated acetylating agents and pyridine derivatives. A methodologically robust approach involves reacting pyridin-4-yl precursors with trifluoroacetic anhydride in the presence of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under anhydrous conditions. For example, describes a stepwise synthesis using Meldrum’s acid and DMAP (4-dimethylaminopyridine) as a catalyst, achieving yields up to 89% under reflux in isopropylamide . Key parameters include temperature control (40–70°C), stoichiometric ratios of reactants, and purification via recrystallization using solvents like chloroform or methanol .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) and halogenated solvents (chloroform). notes similar derivatives require methanol for recrystallization .

- Stability: The trifluoromethyl group enhances thermal stability, but the diketone moiety is sensitive to strong bases. Storage under inert gas (N₂/Ar) at 2–8°C in amber vials prevents degradation .

- Melting Point: Analogous compounds (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) exhibit melting points of 82–84°C, suggesting comparable thermal behavior .

Q. How can computational methods (DFT, MD) predict reactivity and tautomeric equilibria in this compound?

Answer:

Density Functional Theory (DFT) calculations assess tautomer stability by comparing Gibbs free energies of keto vs. enol forms. For example, ’s benzoyl analog showed a 10–15 kJ/mol preference for the keto form due to trifluoromethyl electron-withdrawing effects. Molecular dynamics (MD) simulations further predict solvent-dependent tautomer ratios (e.g., higher enol content in polar solvents) .

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

Answer:

Discrepancies in NMR data (e.g., ¹⁹F or ¹H chemical shifts) often arise from solvent effects or impurities. To resolve conflicts:

- Cross-validate using 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Compare with structurally similar compounds (e.g., ’s phenyl analog) to identify trends in fluorine shielding .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What advanced analytical techniques are recommended for purity assessment and mechanistic studies?

Answer:

- Purity: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity. recommends C18 columns and methanol/water gradients .

- Mechanistic Probes: Time-resolved FTIR monitors reaction intermediates (e.g., enolate formation) during synthesis .

- Kinetics: Stopped-flow spectroscopy quantifies tautomerization rates under varying pH .

Q. What safety protocols are essential for handling fluorinated diketones in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal via licensed hazardous waste services .

- Emergency Measures: For spills, adsorb with inert materials (vermiculite) and avoid aqueous rinses to prevent exothermic reactions .

Properties

IUPAC Name |

4,4,4-trifluoro-1-pyridin-4-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFWWIMDNOGGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285677 | |

| Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-06-4 | |

| Record name | 399-06-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.